(3-Bromopropoxy)benzene (3-Bromopropoxy)benzene
Brand Name: Vulcanchem
CAS No.: 588-63-6
VCID: VC3706463
InChI: InChI=1S/C9H11BrO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
SMILES: C1=CC=C(C=C1)OCCCBr
Molecular Formula: C9H11BrO
Molecular Weight: 215.09 g/mol

(3-Bromopropoxy)benzene

CAS No.: 588-63-6

Cat. No.: VC3706463

Molecular Formula: C9H11BrO

Molecular Weight: 215.09 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromopropoxy)benzene - 588-63-6

Specification

CAS No. 588-63-6
Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
IUPAC Name 3-bromopropoxybenzene
Standard InChI InChI=1S/C9H11BrO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Standard InChI Key NIDWUZTTXGJFNN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCCCBr
Canonical SMILES C1=CC=C(C=C1)OCCCBr
Melting Point 10.7 °C

Introduction

Chemical Identification and Nomenclature

(3-Bromopropoxy)benzene belongs to the class of aryl alkyl ethers with a terminal bromine atom. This compound is known by several synonyms in scientific literature, emphasizing its structural features and chemical relationships.

Synonyms and Identifiers

The compound is identified through various systematic and common names that describe its chemical structure:

Identifier TypeInformation
Systematic Name(3-Bromopropoxy)benzene
Common Synonyms3-Phenoxypropyl bromide, 3-bromopropoxy benzene, 3-bromopropyl phenyl ether, 1-bromo-3-phenoxypropane
MDL NumberMFCD00000256
Chemical FormulaC₉H₁₁BrO
Molecular WeightApproximately 215.09 g/mol

This organic halide compound features a characteristic ether linkage connecting the benzene ring to the bromopropyl group, making it distinct from other related brominated compounds .

Physical and Chemical Properties

Structural Characteristics

(3-Bromopropoxy)benzene consists of a benzene ring attached to a three-carbon propyl chain via an oxygen atom (ether linkage), with a bromine atom at the terminal position of the propyl chain. This structure gives the compound its distinctive chemical behavior and reactivity patterns.

Physical Properties

The physical properties of (3-Bromopropoxy)benzene reflect its molecular structure and influence its handling and applications:

PropertyValue
Physical StateColorless to pale yellow liquid at room temperature
Purity (Commercial)≥95.0% (TCI America)
SolubilitySoluble in most organic solvents (ethanol, acetone, diethyl ether); insoluble in water
OdorCharacteristic aromatic odor

The compound's limited water solubility and good solubility in organic solvents is consistent with its molecular structure containing both a hydrophobic benzene ring and a brominated alkyl chain .

Reactivity and Chemical Behavior

Reactive Sites

The molecule contains two primary reactive sites:

  • The bromine atom - susceptible to nucleophilic substitution reactions

  • The ether linkage - relatively stable under most conditions but can be cleaved under strong acidic conditions

Key Reactions

(3-Bromopropoxy)benzene participates in various reactions typical of both aryl ethers and alkyl bromides:

  • Nucleophilic Substitution: The terminal bromine can be displaced by nucleophiles to form new compounds

  • Grignard Reagent Formation: Can form Grignard reagents in the presence of magnesium in anhydrous ether

  • Elimination Reactions: Under basic conditions, can undergo dehydrohalogenation

  • Ether Cleavage: Strong acids can cleave the ether bond

Applications in Organic Synthesis

As a Chemical Intermediate

(3-Bromopropoxy)benzene serves as a valuable building block in organic synthesis due to its bifunctional nature. The terminal bromine atom allows for further functionalization while the ether linkage provides structural rigidity and specific electronic properties.

Pharmaceutical Applications

The compound has found utility in pharmaceutical research as a precursor for synthesizing more complex molecules with potential biological activity. The phenoxypropyl moiety is present in various pharmaceutically active compounds, and the bromine provides a convenient handle for further derivatization .

Polymer Science Applications

In polymer chemistry, (3-Bromopropoxy)benzene can be employed as:

  • An end-capping agent

  • A monomer for specialized polymers

  • A precursor for polymer modification reagents

Analytical Methods for Identification

Spectroscopic Analysis

The compound can be characterized using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy would reveal characteristic signals for:

  • The aromatic protons of the benzene ring (approximately δ 6.8-7.3 ppm)

  • The methylene protons adjacent to the oxygen (approximately δ 3.9-4.1 ppm)

  • The methylene protons adjacent to the bromine (approximately δ 3.4-3.6 ppm)

  • The central methylene group (approximately δ 2.1-2.3 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy would show characteristic absorption bands for:

  • C-H stretching of aromatic and aliphatic groups

  • C-O stretching of the ether linkage

  • C-Br stretching

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable methods for analyzing the purity and identity of (3-Bromopropoxy)benzene, with typical retention times dependent on the specific column and conditions used.

Hazard TypeAssessment
FlammabilityCombustible liquid
ToxicityMay cause irritation to skin, eyes, and respiratory system
EnvironmentalPotential aquatic toxicant; should not be released into the environment
ReactivityRelatively stable but incompatible with strong oxidizing agents

Comparison with Related Compounds

Structural Analogues

It is instructive to compare (3-Bromopropoxy)benzene with structurally related compounds to understand its chemical behavior:

CompoundStructure DifferenceKey Property Difference
(3-Bromopropyl)benzeneDirect C-C bond instead of C-O-C linkageLess polar, different reactivity pattern
Diphenyl etherNo propyl bromide chainHigher melting point, different reactivity
PhenolSimpler structure (OH group)More acidic, different solubility

The presence of the ether oxygen in (3-Bromopropoxy)benzene, unlike in (3-bromopropyl)benzene, significantly alters its electronic distribution and reactivity patterns .

Current Research and Applications

Contemporary research involving (3-Bromopropoxy)benzene focuses on its utility as a synthon in organic chemistry. The compound's dual functionality (ether and bromide) makes it valuable for creating molecules with specific spatial arrangements and functional group placements.

In Medicinal Chemistry

Researchers in medicinal chemistry utilize (3-Bromopropoxy)benzene to synthesize potential drug candidates, particularly those requiring a phenoxypropyl moiety as a pharmacophore or structural element. The three-carbon spacer between the aromatic ring and the reactive bromine provides an optimal distance for certain biological interactions.

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